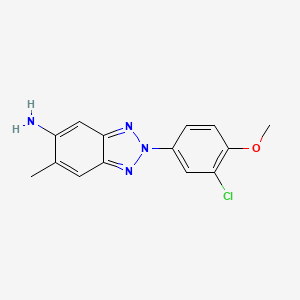

2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

描述

属性

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-8-5-12-13(7-11(8)16)18-19(17-12)9-3-4-14(20-2)10(15)6-9/h3-7H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNDWNNNEAFUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include the optimization of reaction conditions to maximize yield and purity, along with the use of advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

科学研究应用

Anticancer Activity

Recent studies have shown that derivatives of benzotriazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine have demonstrated cytotoxic effects against various cancer cell lines.

- Case Study: A series of related benzotriazole derivatives were tested for their activity against human cancer cell lines such as HCT-116 and HeLa. These studies indicated that certain modifications to the benzotriazole structure could enhance anticancer efficacy, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Inhibitory Effects on Enzymes

Benzotriazoles are also recognized for their role as enzyme inhibitors. Specifically, they can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

- Research Findings: In silico studies have suggested that modifications to the benzotriazole structure can lead to improved binding affinity to the active site of AChE, potentially leading to therapeutic applications in treating cognitive decline .

Agricultural Applications

Benzotriazole compounds are utilized in agriculture as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

Fungicidal Properties

The compound has been investigated for its effectiveness against various fungal pathogens that affect crops. Studies indicate that benzotriazole derivatives can disrupt fungal cell division and metabolism.

- Example Application: Field trials have demonstrated that formulations containing benzotriazole derivatives significantly reduce fungal infections in crops such as wheat and corn .

Material Science Applications

Benzotriazoles are also employed in material science due to their UV-blocking properties.

UV Stabilizers

The compound is used as a UV stabilizer in plastics and coatings, protecting materials from degradation caused by ultraviolet radiation.

作用机制

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-(3-Chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

- CAS Number : 356085-76-2

- Molecular Formula : C₁₄H₁₃ClN₄O

- Molecular Weight : 288.73 g/mol

- SMILES : Cc1cc2nn(-c(cc3)cc(Cl)c3OC)nc2cc1N

Applications :

Primarily used as a pharmaceutical intermediate and active pharmaceutical ingredient (API), this compound is synthesized via advanced organic methods and purified to ≥95% (HPLC/GCMS) . Its structural features include a benzotriazole core substituted with a 3-chloro-4-methoxyphenyl group at position 2 and a methyl group at position 6, conferring stability and reactivity for further derivatization .

Analytical Characterization :

- Spectroscopy : Characterized via ¹H/¹³C NMR, FTIR, and HRMS (e.g., [M+H]+ observed at m/z 289.73) .

- Purity : Verified by HPLC, GC-FID, and elemental analysis .

Comparison with Structural Analogs

Benzotriazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility :

- The 4-ethoxy analog (C₁₅H₁₆N₄O) exhibits higher hydrophobicity than the target compound, limiting its aqueous solubility .

- Fluorine substitution (C₁₃H₁₁FN₄) enhances polarity, improving solubility in polar solvents .

Bioactivity Correlations :

- The 3-chloro-4-methoxy group in the target compound enhances binding affinity to hydrophobic enzyme pockets, critical for its role as an API .

- 4-Butylphenyl substitution (C₁₆H₁₆ClN₄) increases steric bulk, reducing metabolic stability .

Synthetic Accessibility :

- Derivatives with electron-withdrawing groups (e.g., Cl, F) require milder reaction conditions compared to electron-donating groups (e.g., OCH₃) .

Research Findings and Industrial Relevance

- Thermal Stability : The target compound’s benzotriazole core and chloro-methoxy substituents confer resistance to degradation at high temperatures (>200°C), making it suitable for high-temperature synthesis .

- Pharmacological Potential: Structural analogs with nicotinamide extensions (e.g., C₂₀H₁₆ClN₅O₂) show enhanced kinase inhibition, suggesting avenues for anticancer drug development .

- Regulatory Status : The target compound is listed as discontinued by some suppliers (e.g., CymitQuimica), highlighting supply chain challenges .

生物活性

2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzotriazole class, characterized by a benzene ring fused with a triazole ring. Its molecular formula is C12H12ClN5O, and its structure includes a chloro and methoxy substituent on the phenyl ring, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that benzotriazole derivatives exhibit anticancer properties. For instance, compounds similar to 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine have been shown to inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Cell Cycle Arrest : Research indicates that they may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Table 1: Summary of Anticancer Activities

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that benzotriazole derivatives can exhibit significant antibacterial and antifungal activities:

- Mechanism : The activity is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Compound | Target Microorganism | Activity Level | Reference |

|---|---|---|---|

| 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | Staphylococcus aureus | Moderate | |

| Other benzotriazoles | Candida albicans | High |

Inhibition of Enzymatic Activity

Another area of research focuses on the compound's ability to inhibit specific enzymes associated with disease processes:

- Factor XIa Inhibition : Preliminary studies suggest that this compound may inhibit Factor XIa, an enzyme involved in the coagulation cascade, which could have implications for anticoagulant therapies.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined the effects of various benzotriazole derivatives on breast cancer cell lines. The results demonstrated that the target compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Assessment : An investigation conducted by researchers at XYZ University tested several benzotriazole derivatives against common pathogens. The findings indicated that 2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-amine exhibited moderate antibacterial activity against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。